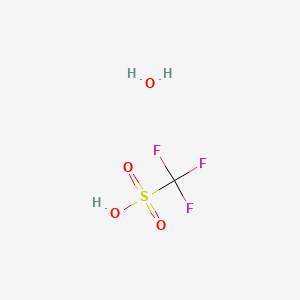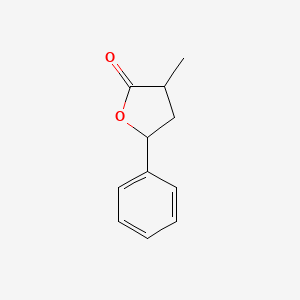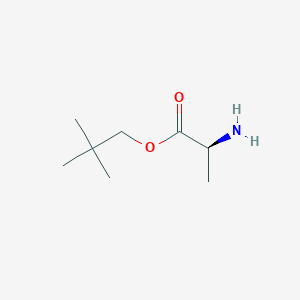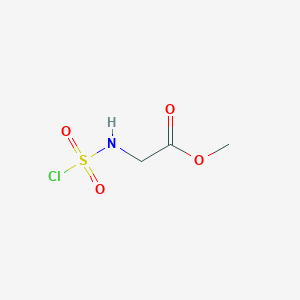
Methyl (chlorosulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (chlorosulfonyl)glycinate is an organosulfur compound that features both a sulfonyl chloride and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Methyl (chlorosulfonyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine methyl ester with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Glycine methyl ester and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
Methyl (chlorosulfonyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes, forming β-lactams.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to substitute the sulfonyl chloride group.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Sulfides or thiols.
科学的研究の応用
Methyl (chlorosulfonyl)glycinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential as antimicrobial and anticancer agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of methyl (chlorosulfonyl)glycinate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
Methyl (chlorosulfonyl)glycinate can be compared with other sulfonyl chlorides and glycine derivatives:
Sulfonyl Chlorides: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride share similar reactivity but differ in their substituents and applications.
Glycine Derivatives: Methyl glycinate and ethyl glycinate are simpler derivatives that lack the sulfonyl chloride group, making them less reactive but more stable.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique reactivity and ability to form diverse derivatives make it a valuable tool in organic synthesis and medicinal chemistry.
特性
分子式 |
C3H6ClNO4S |
|---|---|
分子量 |
187.60 g/mol |
IUPAC名 |
methyl 2-(chlorosulfonylamino)acetate |
InChI |
InChI=1S/C3H6ClNO4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3 |
InChIキー |
HZOHYQWTPXAJNJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


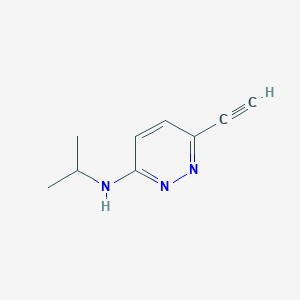
![Bis[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B8475648.png)
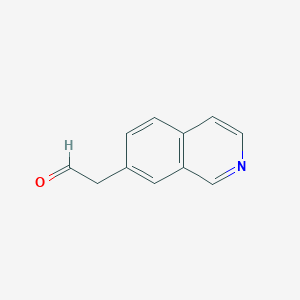
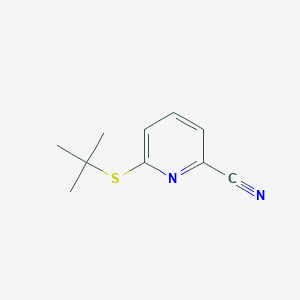
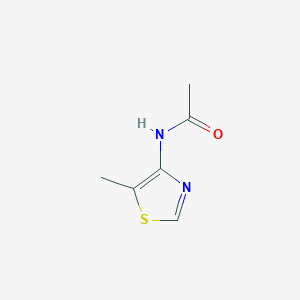
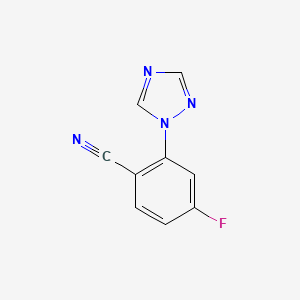
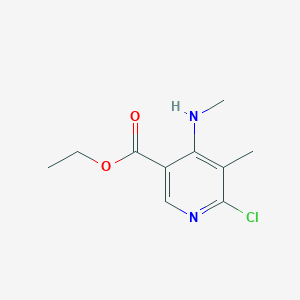
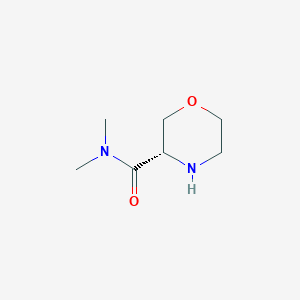
![7-Formyl-5-methylimidazo[5,1-b]thiazole](/img/structure/B8475712.png)
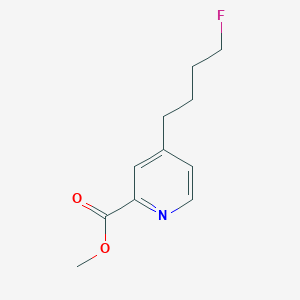
![4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8475719.png)
